![molecular formula C6H10ClN3 B1322257 5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride CAS No. 601515-49-5](/img/structure/B1322257.png)

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3 and its molecular weight is 159.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

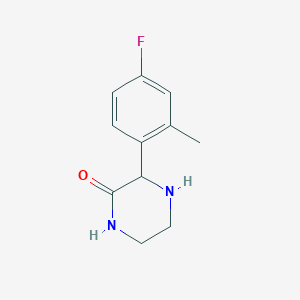

Synthesis Techniques : The synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine has been achieved from 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. This process involves reductive amination, chlorination, and cyclization, providing insights into the solvent and base effects on the cyclization reaction (Teng Da-wei, 2012).

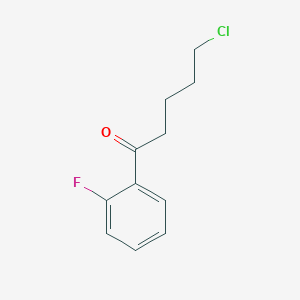

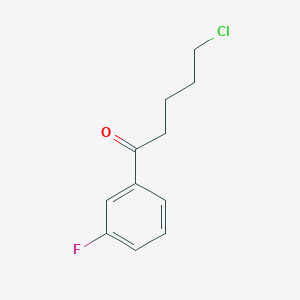

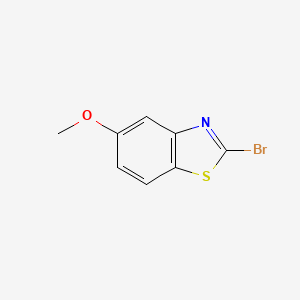

Structural Modifications and Activities : The structure-activity relationship of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives has been explored as dual orexin receptor antagonists. These studies focus on optimizing potency and brain penetration by adjusting the phenethyl motif and have examined their sleep-promoting activity (T. Sifferlen et al., 2013).

Chemical Properties and Reactions

Chemical Reactions and Derivatives : Research has been conducted on the preparation and reactions of various 4,5-dihaloimidazole-2-carboxylic acid derivatives, contributing to the understanding of chemical properties and potential applications of related compounds (J. Dirlam, R. James, Eleanor V. Shoop, 1980).

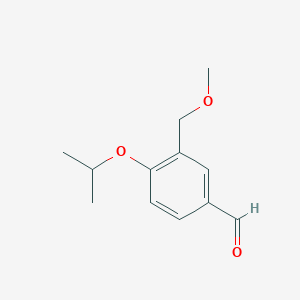

Pharmacophore Analysis : Investigations into the BIM-46174 fragments, derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, have provided insights into their role as potential ligands of G proteins. This includes exploring the pharmacophore of BIM-type Gαq inhibitors and the structural requirements for efficient inhibition (Jim Küppers et al., 2019).

Biomedical Applications

Antimicrobial and Antitumor Activities : Studies have been conducted on the synthesis of novel compounds involving imidazo[1,5-a]pyrazine derivatives, examining their antimicrobial, antituberculosis, and antitumor activities. This includes the creation of new pyrazoline, pyrimidine, and benzodiazepine derivatives, highlighting the potential biomedical applications of these compounds (S. Kumaresan, 2014).

Uterine-Relaxing and Antibronchospastic Properties : Research into imidazo[1,2-a]pyrazine derivatives has revealed their in vitro uterine-relaxing and in vivo antibronchospastic activities. Additionally, compounds like 5-bromoimidazo-[1,2-a]pyrazine have shown positive chronotropic and inotropic properties, suggesting potential therapeutic applications (C. Sablayrolles et al., 1984).

Industrial Applications

- Industrial Process Development : The development of an industrial process based on the Groebke–Blackburn–Bienaymé multicomponent reaction for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines highlights the industrial relevance of this compound. The scale-up process achieved high yield and excellent purity, demonstrating the compound's utility in various industrial applications (M. Baenziger, Estelle Durantie, C. Mathes, 2017).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c1-2-9-5-8-4-6(9)3-7-1;/h4-5,7H,1-3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDCNURKJIGRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC=C2CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624908 |

Source

|

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165894-10-0, 601515-49-5 |

Source

|

| Record name | Imidazo[1,5-a]pyrazine, 5,6,7,8-tetrahydro-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165894-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)

![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)